

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Cat. No.: B1451446

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**. This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis, featuring a protected secondary amine and a primary amine salt. Understanding its solubility is paramount for its effective use in reaction solvent selection, purification, and formulation development. Due to the absence of publicly available empirical data, this guide establishes a predicted solubility profile based on first principles of chemical structure and polarity. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvent systems, empowering researchers to generate reliable data for their specific applications.

Introduction to the Molecule and its Significance Molecular Structure and Functional Characteristics

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a synthetic intermediate characterized by several key structural features that dictate its chemical behavior and physical properties:

- Carboxybenzyl (Cbz) Protecting Group: A common amine protecting group that introduces a significant hydrophobic and aromatic character via the benzyl moiety. The carbamate linkage itself is polar.[1]
- Tertiary Amine (Protected): The nitrogen atom bonded to the Cbz group, a methyl group, and the propane chain.
- Primary Ammonium Hydrochloride: The terminal amine exists as a hydrochloride salt, introducing an ionic, highly polar, and hydrophilic center. The formation of amine hydrochloride salts is a common strategy to improve the stability and handling of amines but often leads to high lattice energy and reduced solubility in non-polar organic solvents.[2]
- Propyl Linker: A flexible, non-polar aliphatic chain connecting the two nitrogen centers.

The presence of both a large, hydrophobic Cbz group and a highly polar ionic center makes this molecule amphiphilic, suggesting a complex solubility profile that is highly dependent on the chosen solvent system.

Importance in Research and Development

This molecule serves as a critical building block, offering two distinct and differentially protected amine functionalities. This allows for selective chemical transformations, making it valuable in the synthesis of:

- Pharmaceutical Agents: As a scaffold for building more complex molecules with specific biological targets.
- Ligands for Metal Complexes: The diamine structure is a classic motif for creating chelating agents.
- Specialty Polymers and Materials: Used to introduce specific functional properties into larger macromolecules.

Success in these synthetic applications is critically dependent on identifying suitable solvent systems that can effectively dissolve the starting material to ensure homogeneous reaction conditions.

Predicted Solubility Profile

A precise, experimentally-derived solubility dataset for **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** is not readily available in the literature. However, a robust predictive analysis can be performed by dissecting its molecular structure.

Analysis of Physicochemical Properties

The solubility of a solute is governed by the principle of "like dissolves like." The interplay between the ionic hydrochloride group and the hydrophobic Cbz group is the primary determinant of this molecule's solubility.

- Ionic Character: The $-\text{NH}_3^+ \text{Cl}^-$ group will dominate solubility in highly polar, protic solvents capable of solvation and hydrogen bonding, such as water and short-chain alcohols.
- Hydrophobic Character: The benzyl ring of the Cbz group will limit solubility in highly polar solvents but favor solubility in solvents with some non-polar character.
- Hydrogen Bonding: The molecule has hydrogen bond donors ($-\text{NH}_3^+$) and acceptors (carbamate oxygens), which will interact favorably with protic solvents.^[3]

Qualitative Solubility Predictions

Based on these structural attributes, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.

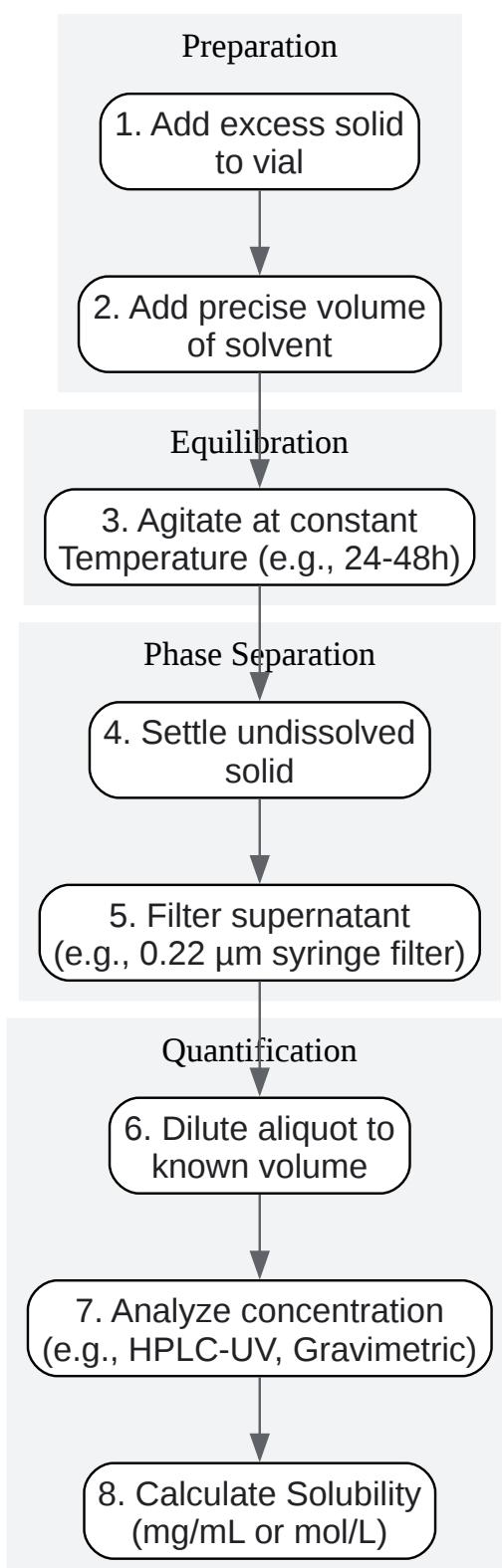
Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	These solvents can effectively solvate the ionic hydrochloride salt through ion-dipole interactions and hydrogen bond with both the ammonium group and carbamate oxygens.
Polar Aprotic	DMF, DMSO, Acetonitrile	Moderate to Low	Capable of solvating polar groups but are less effective at solvating the ionic salt compared to protic solvents. The hydrophobic Cbz group may improve solubility here.
Ethers	THF, Diethyl Ether	Very Low	Lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt.
Chlorinated Solvents	Dichloromethane (DCM)	Low to Insoluble	While able to dissolve many organic compounds, DCM is generally a poor solvent for salts.

Hydrocarbons

Hexanes, Toluene

Insoluble

These non-polar solvents cannot effectively solvate the ionic or polar parts of the molecule.


Experimental Protocol for Solubility Determination

To move beyond prediction, quantitative solubility must be determined experimentally. The isothermal equilibrium method is the gold standard for this purpose, as it ensures that the thermodynamic solubility limit is reached.[\[4\]](#)

Core Principle

The method involves generating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved. The concentration of the solute in the supernatant is then measured to determine the solubility.

Diagram of the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Isothermal equilibrium solubility determination workflow.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structural analogs like 1,3-diaminopropane suggest that it should be handled with care.[\[5\]](#)[\[6\]](#)

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Reactivity: As an amine hydrochloride, it is a weak acid. Avoid contact with strong bases, which could liberate the free amine.

Detailed Step-by-Step Methodology

Materials:

- **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**
- Selected solvents (analytical grade)
- Vials with screw caps (e.g., 4 mL glass vials)
- Analytical balance
- Constant temperature shaker or incubator
- Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
- Volumetric flasks and pipettes
- Quantification instrument (e.g., HPLC-UV, Gravimetric analysis equipment)

Procedure:

- Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a tared glass vial. The key is to ensure solid remains undissolved at equilibrium.
- Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

- Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully draw the clear supernatant into a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Collect a precise aliquot of the filtrate into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for chromatographic analysis).
- Quantification:
 - Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. Once the solvent is fully removed, weigh the vial again. The mass of the residue is the amount of dissolved solute.
 - HPLC-UV Method: Dilute the collected filtrate to a suitable concentration within the linear range of a previously established calibration curve. The Cbz group provides a strong UV chromophore, making HPLC-UV an ideal technique.
- Calculation: Calculate the solubility using the appropriate formula based on the quantification method.[4]
 - Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
 - HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Interpreting Solubility Data

The Causality Behind Solubility

The experimentally determined solubility values provide direct insight into the intermolecular forces at play. High solubility in a given solvent indicates that the solute-solvent interactions are strong enough to overcome the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

Logical Relationships in Solvent Selection

The relationship between the molecule's structure and its solubility can be visualized to guide solvent selection for various applications.

Caption: Relationship between molecular features and solvent properties.

This diagram illustrates that matching the key features of the solute with those of the solvent is crucial. The ionic center requires a highly polar, preferably protic, solvent for effective dissolution.

Conclusion

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride possesses a complex, amphiphilic structure that necessitates a careful and empirical approach to solvent selection. While theoretical predictions suggest high solubility in polar protic solvents like water and methanol, its utility in organic synthesis demands precise knowledge of its solubility in a broader range of media. The isothermal equilibrium protocol detailed in this guide provides a robust, self-validating framework for researchers to generate the high-quality, quantitative data required for optimizing reaction conditions, developing purification strategies, and advancing their research and development objectives.

References

- N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem.
- 1,3-Diaminopropane - Wikipedia.
- Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica. [Link]
- Glutamic acid protection using cbz ? | ResearchGate.
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.
- 1,3-Propanediamine, N-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

- Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5) - Cheméo. Cheméo. [Link]
- Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. Meta-Sci. [Link]
- (PDF) Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity - ResearchGate.
- Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]
- Experiment 13 – Properties of Amines and Amides - Moorpark College. Moorpark College. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. sds.metasci.ca [sds.metasci.ca]
- To cite this document: BenchChem. [1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride solubility]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1451446#1-n-cbz-1-n-methyl-1-3-diaminopropane-hydrochloride-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com